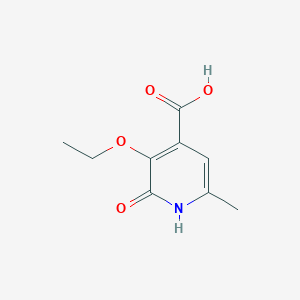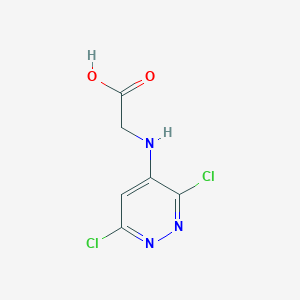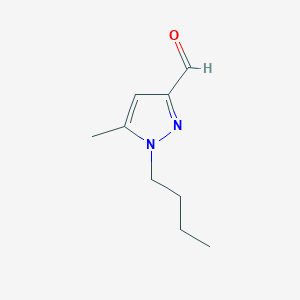
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an indene ring system fused with an amino group and a carbonitrile group.
Méthodes De Préparation
The synthesis of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be achieved through various synthetic routes. One common method involves the use of transaminase enzymes to achieve stereoselective synthesis . This method ensures complete conversion in a single step. Industrial production methods may involve more complex processes, including multiple steps and the use of specific catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of amines.
Applications De Recherche Scientifique
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the preparation of various organic compounds, including aryl (indanyl)oxadiazoles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for studying biological processes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine 1 phosphate receptor modulator, which is useful in the treatment of S1P1-associated diseases . The compound binds to these receptors and modulates their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
®-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: This compound has a similar structure but differs in its stereochemistry.
7-Amino-2,3-dihydro-1H-indene-4-carbonitrile: This compound has a similar indene ring system but differs in the position of the amino group.
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: This compound has a similar structure but includes a methyl group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate sphingosine 1 phosphate receptors.
Propriétés
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSOKJNLLCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)


![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)


